![molecular formula C16H24N4O4S B5091073 N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5091073.png)
N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that plays a critical role in synaptic plasticity and is involved in several neurological and psychiatric disorders. MMPEP has been extensively studied for its potential therapeutic applications in these disorders.
Mécanisme D'action
N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide acts as a competitive antagonist of mGluR5, which means it binds to the receptor and prevents its activation by glutamate. The mGluR5 is involved in the regulation of several signaling pathways in the brain, including the regulation of synaptic plasticity, neuronal excitability, and the release of neurotransmitters. By blocking the activation of mGluR5, N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide can modulate these signaling pathways and reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, increase social interaction, and improve cognitive function in mice. N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in rats. These effects are thought to be mediated by the modulation of the mGluR5 signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its role in various neurological and psychiatric disorders. However, one limitation of using N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide is its relatively low potency compared to other mGluR5 antagonists. This can make it difficult to achieve the desired effects at lower concentrations.
Orientations Futures
There are several future directions for the study of N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide and its potential therapeutic applications. One area of interest is the use of N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in the treatment of Fragile X syndrome. Several clinical trials are currently underway to evaluate the safety and efficacy of N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in patients with this disorder. Another area of interest is the use of N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in the treatment of drug addiction. N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce the reinforcing effects of drugs of abuse in animal models, and further research is needed to evaluate its potential use in humans. Additionally, N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to evaluate its potential use in the treatment of these disorders.
Méthodes De Synthèse
N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 2-(4-(methylsulfonyl)piperazin-1-yl)ethan-1-amine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been widely used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to be effective in reducing the symptoms of anxiety, depression, and drug addiction in animal models. N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-13-3-5-14(6-4-13)18-16(22)15(21)17-7-8-19-9-11-20(12-10-19)25(2,23)24/h3-6H,7-12H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEZSEVNNVXGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)
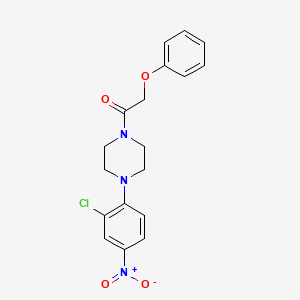
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)
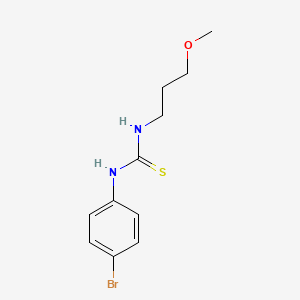
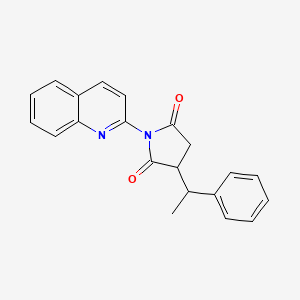
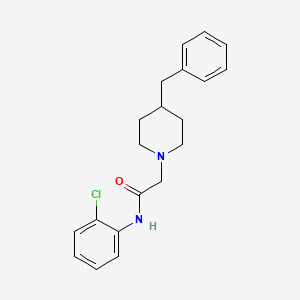
![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine](/img/structure/B5091048.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5091054.png)
![2,4-dichloro-N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5091066.png)
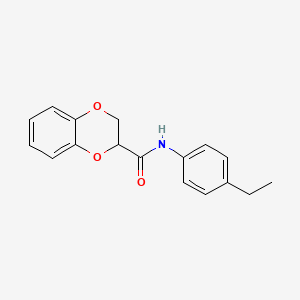
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)
